molecular formula C9H16N4O2 B13486261 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B13486261
M. Wt: 212.25 g/mol
InChI Key: OMCXVNVIOKUGMW-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of isopropylamine with a suitable precursor containing the triazole moiety. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted triazole derivatives.

Scientific Research Applications

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the desired biological effects, such as antimicrobial activity or therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid
  • 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
  • 2-(1H-1,2,4-Triazole-1-yl)acetic acid

Uniqueness

2-(Isopropylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamino group and the methyl group on the propanoic acid backbone differentiates it from other triazole derivatives, potentially leading to unique interactions with molecular targets and distinct applications in various fields.

Biological Activity

2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. Recent advancements in synthetic methodologies have led to more efficient production techniques. For instance, a metal-free continuous-flow synthesis has been reported, yielding higher purity and efficiency compared to traditional batch methods .

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes linked to tumor proliferation, particularly through the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway. This inhibition can lead to reduced tumor growth in xenograft models .
  • Antimicrobial Properties : Triazole derivatives are generally recognized for their antifungal properties. The compound may exhibit similar effects, making it a candidate for further exploration in antifungal therapies.

Case Studies

Several studies have documented the effects of this compound:

  • Antitumor Activity : A study demonstrated that derivatives similar to this compound showed significant antitumor effects in mouse models. The effectiveness was attributed to enhanced drug exposure and reduced clearance rates .
  • Synthesis and Biological Evaluation : Research highlighted the synthesis of triazole derivatives and their subsequent evaluation for biological activity. The findings indicated that modifications in the triazole ring could enhance biological efficacy .

Data Tables

Property Value
Molecular FormulaC9H15N5O
Molecular Weight209.24 g/mol
CAS Number1251375-58-2
Purity≥98%
Biological Activity Effect
Antitumor ActivityInhibits PI3K/AKT/mTOR pathway
Antimicrobial PropertiesPotential antifungal activity

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

2-methyl-2-(propan-2-ylamino)-3-(1,2,4-triazol-1-yl)propanoic acid

InChI

InChI=1S/C9H16N4O2/c1-7(2)12-9(3,8(14)15)4-13-6-10-5-11-13/h5-7,12H,4H2,1-3H3,(H,14,15)

InChI Key

OMCXVNVIOKUGMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)(CN1C=NC=N1)C(=O)O

Origin of Product

United States

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